molecular formula C12H11NO2 B11956134 N-(Furfurylidene)-P-anisidine CAS No. 1749-14-0

N-(Furfurylidene)-P-anisidine

Katalognummer: B11956134
CAS-Nummer: 1749-14-0
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: WAWJOIUQEZYIAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Furfurylidene)-P-anisidine is an organic compound that belongs to the class of Schiff bases. It is formed by the condensation of furfural and P-anisidine. This compound is characterized by the presence of a furan ring and an imine group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Furfurylidene)-P-anisidine is typically synthesized through a condensation reaction between furfural and P-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Furfurylidene)-P-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(Furfurylidene)-P-anisidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(Furfurylidene)-P-anisidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Furfurylidene)-P-toluidine: Similar structure but with a methyl group on the aromatic ring.

    N-(Furfurylidene)-P-chloroaniline: Contains a chlorine atom on the aromatic ring.

    N-(Furfurylidene)-P-nitroaniline: Contains a nitro group on the aromatic ring.

Uniqueness

N-(Furfurylidene)-P-anisidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications .

Eigenschaften

CAS-Nummer

1749-14-0

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3

InChI-Schlüssel

WAWJOIUQEZYIAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.